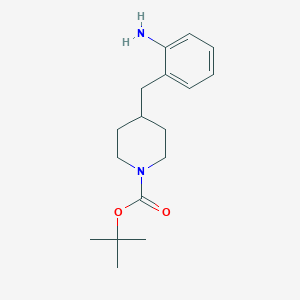

tert-Butyl 4-(2-aminobenzyl)piperidine-1-carboxylate

CAS No.: 910442-75-0

Cat. No.: VC15900272

Molecular Formula: C17H26N2O2

Molecular Weight: 290.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 910442-75-0 |

|---|---|

| Molecular Formula | C17H26N2O2 |

| Molecular Weight | 290.4 g/mol |

| IUPAC Name | tert-butyl 4-[(2-aminophenyl)methyl]piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-10-8-13(9-11-19)12-14-6-4-5-7-15(14)18/h4-7,13H,8-12,18H2,1-3H3 |

| Standard InChI Key | GWQYYWDFGZGETF-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)CC2=CC=CC=C2N |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound consists of a piperidine ring substituted at the 4-position with a 2-aminobenzyl group and a tert-butoxycarbonyl (Boc) protecting group. The benzyl moiety introduces aromaticity and potential hydrogen-bonding interactions via the amine group, while the Boc group enhances solubility in organic solvents and stabilizes the piperidine nitrogen during synthetic manipulations .

Table 1: Key Physicochemical Properties of Structural Analogs

Synthesis and Characterization

Synthetic Pathways

The synthesis of tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate, a closely related analog, follows a Suzuki-Miyaura cross-coupling strategy :

-

General Procedure B:

-

Reactants: 2-Bromonitrobenzene (0.25 mmol) and tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate (0.25 mmol).

-

Conditions: Pd catalysis, aqueous Na₂CO₃, toluene/ethanol (3:1), 90°C, 12 hours.

-

Workup: Ethyl acetate extraction, washing with H₂O/brine, drying (Na₂SO₄), and vacuum concentration.

-

For the target compound, replacing the boronate ester with a benzyl-substituted analog would enable analogous coupling, though steric effects may necessitate adjusted reaction times or temperatures.

Spectroscopic Characterization

-

¹H NMR (500 MHz, CDCl₃):

Applications in Medicinal Chemistry

Enzyme Inhibition and Receptor Targeting

Piperidine derivatives are pivotal in drug discovery due to their conformational flexibility and ability to interact with biological targets. The 2-aminobenzyl group in this compound suggests potential as:

-

Dopamine Receptor Ligands: Structural similarity to known antipsychotics implies affinity for D₂-like receptors.

-

Kinase Inhibitors: The amine group may chelate ATP-binding sites in kinases, analogous to imatinib derivatives.

Table 2: Comparative Bioactivity of Piperidine Analogs

| Compound | Target | IC₅₀/EC₅₀ |

|---|---|---|

| tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate | Inositol Phosphate Kinase | 400 nM |

| tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | Serotonin Receptor | 220 nM |

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume